Chmfl-abl-039

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

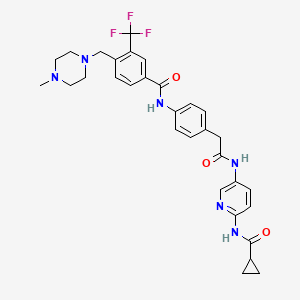

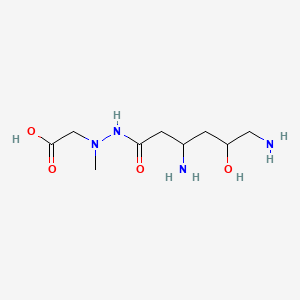

CHMFL-ABL-039 is a highly potent and selective type II inhibitor of the BCR-ABL kinase, specifically targeting the V299L mutant. This compound has shown significant promise in the treatment of chronic myeloid leukemia, particularly in cases where resistance to other tyrosine kinase inhibitors, such as Imatinib, has developed .

Preparation Methods

The synthesis of CHMFL-ABL-039 involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically involves:

Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for the BCR-ABL kinase.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

CHMFL-ABL-039 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

CHMFL-ABL-039 has a wide range of applications in scientific research, including:

Chemistry: It serves as a valuable tool for studying the structure-activity relationships of kinase inhibitors and for developing new therapeutic agents.

Biology: The compound is used to investigate the biological pathways involved in chronic myeloid leukemia and other cancers driven by BCR-ABL mutations.

Medicine: this compound is being explored as a potential treatment for chronic myeloid leukemia, particularly in patients who have developed resistance to first-line therapies.

Industry: The compound’s unique properties make it a candidate for the development of new diagnostic tools and therapeutic agents

Mechanism of Action

CHMFL-ABL-039 exerts its effects by selectively inhibiting the BCR-ABL kinase, particularly the V299L mutant. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, blocking its activity and leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

CHMFL-ABL-039 is unique in its high selectivity and potency against the V299L mutant of BCR-ABL kinase. Similar compounds include:

Imatinib: The first BCR-ABL kinase inhibitor, effective against the wild-type kinase but less effective against certain mutants.

Dasatinib: A second-generation inhibitor with broader activity against various BCR-ABL mutants but with some limitations in potency.

Bosutinib: Another second-generation inhibitor with a different spectrum of activity and side effect profile

Properties

Molecular Formula |

C31H33F3N6O3 |

|---|---|

Molecular Weight |

594.6 g/mol |

IUPAC Name |

N-[4-[2-[[6-(cyclopropanecarbonylamino)pyridin-3-yl]amino]-2-oxoethyl]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C31H33F3N6O3/c1-39-12-14-40(15-13-39)19-23-7-6-22(17-26(23)31(32,33)34)30(43)37-24-8-2-20(3-9-24)16-28(41)36-25-10-11-27(35-18-25)38-29(42)21-4-5-21/h2-3,6-11,17-18,21H,4-5,12-16,19H2,1H3,(H,36,41)(H,37,43)(H,35,38,42) |

InChI Key |

RBWVZGKOJYNSAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4=CN=C(C=C4)NC(=O)C5CC5)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)

![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)

![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)

![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)

![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)